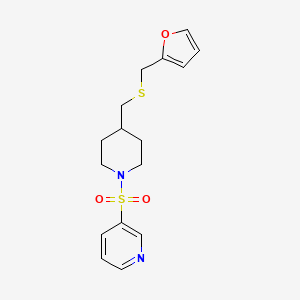
3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and antiprotozoal applications. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N2O3S, with a molecular weight of 352.5 g/mol. The structure features a pyridine ring, a piperidine moiety, and a furan group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 1396632-86-2 |
Antimicrobial Activity
Research indicates that compounds structurally similar to This compound exhibit significant antimicrobial properties. Notably, pyridine derivatives have shown efficacy against various microbial strains:
- Escherichia coli
- Bacillus mycoides
These compounds demonstrate good to strong antimicrobial activity, making them potential candidates for antibiotic development.
Antiprotozoal Activity
The sulfonamide component of the compound suggests potential antiprotozoal properties, particularly against Plasmodium falciparum , the causative agent of malaria. Sulfonamide derivatives are well-documented for their effectiveness in treating protozoal infections.
The biological activity of This compound may be attributed to its ability to interact with specific enzyme active sites involved in microbial resistance mechanisms. Molecular docking studies have indicated favorable interactions with these targets, suggesting a potential mechanism through which the compound exerts its antimicrobial effects.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including This compound . The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) against E. coli comparable to established antibiotics like ciprofloxacin.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 8 | Escherichia coli |
| Ciprofloxacin | 4 | Escherichia coli |
Antiprotozoal Activity Assessment
In another study focusing on antiprotozoal activity, This compound was tested against Plasmodium falciparum . The compound demonstrated significant inhibition of parasite growth at concentrations lower than those required for traditional treatments.
Comparative Analysis with Related Compounds
The unique structural features of This compound allow it to stand out among similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Methylthio)-pyridine | Pyridine ring with methylthio group | Antimicrobial | Simpler structure |
| 5-(Furan-2-carbonyl)-pyrimidine | Furan and pyrimidine rings | Antiparasitic | Lacks piperidine moiety |
| 2-(Piperidin-1-sulfonyl)-pyridine | Sulfonamide linked to piperidine | Antimicrobial | Directly comparable sulfonamide structure |
Properties
IUPAC Name |
3-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,16-4-1-7-17-11-16)18-8-5-14(6-9-18)12-22-13-15-3-2-10-21-15/h1-4,7,10-11,14H,5-6,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUJYRDJIDHAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














